molecular formula C9H6ClNO2 B14916896 Methyl 2-chloro-3-cyanobenzoate

Methyl 2-chloro-3-cyanobenzoate

Cat. No.: B14916896
M. Wt: 195.60 g/mol
InChI Key: WZWHHBVVLJVWCM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of benzoic acid, featuring a chlorine atom and a cyano group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-cyanobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. Another method includes the reaction of 2-chloro-3-cyanobenzoyl chloride with methanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-3-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-cyanobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-cyanobenzoate
  • Methyl 2-chloro-5-cyanobenzoate
  • Methyl 3-chloro-2-cyanobenzoate

Uniqueness

Methyl 2-chloro-3-cyanobenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

methyl 2-chloro-3-cyanobenzoate

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3

InChI Key

WZWHHBVVLJVWCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1Cl)C#N

Origin of Product

United States

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